6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound features a unique structure that combines an imidazo[1,2-b]pyridazine moiety with a purine base, making it a promising candidate for various biological and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of 6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have been studied for their kinase inhibitory properties.
Purine derivatives: Compounds with a purine base are widely studied for their biological activities, including antiviral and anticancer properties.
Uniqueness
6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine is unique due to its combined structure of imidazo[1,2-b]pyridazine and purine, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities .
Properties
Molecular Formula |
C18H20N8O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-9-methylpurine |
InChI |
InChI=1S/C18H20N8O/c1-24-12-22-16-17(24)20-11-21-18(16)25-7-4-13(5-8-25)10-27-15-3-2-14-19-6-9-26(14)23-15/h2-3,6,9,11-13H,4-5,7-8,10H2,1H3 |
InChI Key |
JLCUMZQHLTUWJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)COC4=NN5C=CN=C5C=C4 |
Origin of Product |
United States |
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